Cas no 2892-27-5 (1-(3-chloro-4-hydroxyphenyl)propan-1-one)

1-(3-chloro-4-hydroxyphenyl)propan-1-one structure
2892-27-5 structure
Product name:1-(3-chloro-4-hydroxyphenyl)propan-1-one
CAS No:2892-27-5
MF:C9H9O2Cl
Molecular Weight:184.61956
CID:1437842
PubChem ID:2775600

1-(3-chloro-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-4-hydroxyphenyl)propan-1-one
    • 1-propanone, 1-(3-chloro-4-hydroxyphenyl)-
    • 3-Chloro-4-hydroxypropiophenone
    • 2892-27-5
    • SCHEMBL10740496
    • MFCD00218581
    • AN-651/43112611
    • 1-(3-chloro-4-hydroxyphenyl)-1-propanone
    • AKOS000299409
    • AT26585
    • CS-0225540
    • CAA89227
    • TS-02575
    • DTXSID00379607
    • EN300-1242090
    • MDL: MFCD00218581
    • インチ: InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
    • InChIKey: SRTOCDALRUBACC-UHFFFAOYSA-N
    • SMILES: CCC(=O)C1=CC(=C(C=C1)O)Cl

計算された属性

  • 精确分子量: 184.02917
  • 同位素质量: 184.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.248
  • Boiling Point: 323.7°C at 760 mmHg
  • フラッシュポイント: 149.6°C
  • Refractive Index: 1.558
  • PSA: 37.3

1-(3-chloro-4-hydroxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR22406-1g
1-(3-chloro-4-hydroxyphenyl)propan-1-one
2892-27-5 95
1g
£297.00 2025-02-19
Alichem
A015031037-1g
3'-Chloro-4'-hydroxypropiophenone
2892-27-5 97%
1g
$1504.90 2023-09-02
Enamine
EN300-1242090-10000mg
1-(3-chloro-4-hydroxyphenyl)propan-1-one
2892-27-5 95.0%
10000mg
$570.0 2023-10-02
Aaron
AR002XSB-2.5g
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)-
2892-27-5 95%
2.5g
$362.00 2023-12-15
Aaron
AR002XSB-100mg
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)-
2892-27-5 98%
100mg
$38.00 2025-02-13
Aaron
AR002XSB-10g
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)-
2892-27-5 95%
10g
$809.00 2023-12-15
1PlusChem
1P002XJZ-1g
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)-
2892-27-5
1g
$443.00 2024-05-06
Enamine
EN300-1242090-5000mg
1-(3-chloro-4-hydroxyphenyl)propan-1-one
2892-27-5 95.0%
5000mg
$391.0 2023-10-02
abcr
AB239204-2.52,5g
1-(3-Chloro-4-hydroxyphenyl)propan-1-one; .
2892-27-5
2.52,5g
€692.40 2024-04-17
A2B Chem LLC
AB35999-2.5g
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)-
2892-27-5 95%
2.5g
$293.00 2024-04-20

1-(3-chloro-4-hydroxyphenyl)propan-1-one 関連文献

  • 1. The vapour pressures above the normal boiling point and the critical pressures of some aromatic hydrocarbons
    D. Ambrose,B. E. Broderick,R. Townsend J. Chem. Soc. A 1967 633

1-(3-chloro-4-hydroxyphenyl)propan-1-oneに関する追加情報

Professional Introduction to 1-(3-chloro-4-hydroxyphenyl)propan-1-one (CAS No. 2892-27-5)

1-(3-chloro-4-hydroxyphenyl)propan-1-one, with the chemical formula C9H9ClO, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. Its unique structural features, characterized by the presence of both a chloro and hydroxyl substituent on a phenyl ring, make it a versatile intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry, particularly in the context of recent research advancements.

The molecular structure of 1-(3-chloro-4-hydroxyphenyl)propan-1-one consists of a propanone moiety attached to a phenyl ring that is substituted at the 3-position with a chlorine atom and at the 4-position with a hydroxyl group. This arrangement imparts distinct reactivity, making it a valuable building block for further functionalization. The chloro group enhances electrophilic aromatic substitution reactions, while the hydroxyl group can participate in hydrogen bonding interactions and undergo various transformations such as esterification or etherification.

In terms of synthesis, 1-(3-chloro-4-hydroxyphenyl)propan-1-one can be prepared through multiple pathways. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxybenzene with acetone in the presence of a Lewis acid catalyst. Alternatively, condensation reactions between 3-chloro-4-hydroxybenzaldehyde and acetone can yield the desired product. These synthetic routes highlight the compound's accessibility and its potential for large-scale production, which is crucial for industrial applications.

The significance of 1-(3-chloro-4-hydroxyphenyl)propan-1-one in pharmaceutical research stems from its role as a precursor in the synthesis of more complex molecules. Recent studies have demonstrated its utility in developing novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways. The hydroxyl group provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the final product.

One notable application of 1-(3-chloro-4-hydroxyphenyl)propan-1-one is in the synthesis of small-molecule drugs that modulate neurotransmitter activity. Research has indicated that certain analogs exhibit potent effects on serotonin and dopamine receptors, making them potential candidates for treating neurological disorders such as depression and Parkinson's disease. The chlorine substituent facilitates further modifications, enabling the creation of libraries of compounds for high-throughput screening.

The compound's structural motif also finds relevance in anticancer research. By serving as a scaffold for drug design, 1-(3-chloro-4-hydroxyphenyl)propan-1-one has been incorporated into molecules that exhibit cytotoxic activity against tumor cells. Mechanistic studies suggest that these derivatives interfere with critical cellular processes such as DNA replication and cell signaling pathways. The versatility of this intermediate allows researchers to explore diverse chemical spaces, increasing the likelihood of discovering effective anticancer agents.

In addition to its pharmaceutical applications, 1-(3-chloro-4-hydroxyphenyl)propan-1-one has been explored in materials science and agrochemicals. Its ability to undergo polymerization reactions makes it useful in creating novel polymers with tailored properties. Similarly, derivatives of this compound have shown potential as intermediates in synthesizing pesticides and herbicides that offer improved efficacy and environmental safety.

The ongoing research into 1-(3-chloro-4-hydroxyphenyl)propan-1-one underscores its importance as a multifunctional compound. As synthetic methodologies continue to advance, new derivatives and applications are likely to emerge. Collaborative efforts between academia and industry are essential to fully harness the therapeutic potential of this molecule and translate laboratory findings into clinical benefits.

In conclusion, 1-(3-chloro-4-hydroxyphenyl)propan-1-one (CAS No. 2892-27-5) represents a cornerstone in modern drug discovery and material science. Its unique structural features enable diverse chemical transformations, making it indispensable for developing innovative treatments across multiple therapeutic areas. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical innovation.

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